molecular formula C11H14N2O4 B8614373 2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid CAS No. 76268-68-3

2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid

Cat. No. B8614373
Key on ui cas rn: 76268-68-3
M. Wt: 238.24 g/mol
InChI Key: KTMIDCDOMDQZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05439829

Procedure details

Para-nitrobenzyliminodiacetic acid (1.g, 3.08 nmoles) and Milli-Q® water (55 ml) were combined. The pH of the resultant solution was adjusted to 11.5 by the addition of 10 N NaOH solution. Palladium catalyst (5% palladium on carbon, 700 mg) was added under a hydrogen atmosphere. The reaction mixture was stirred for approximately 6 hours and then filtered through glass sinters and a 0.45 micron Millex filter. The pH of the filtrate was adjusted to below 2 with 1 N HCl and then taken to dryness in vacuo. The residue was dissolved in Milli-Q® water (10 ml) and stored at -70° C. in 1 ml aliquots until further use. Nuclear magnetic resonance confirmed the structure (300 mHz, CDCl3) δ3.268(4H), 3.591(2H); 4.321(2H), 4.741(solvent); 6.822-6.850 (2H); 7.142-7.170 (2H). 13Carbon confirms the structure, δ45.09(1C); 61.05(1 C); 61.153(2C); 119.389 (2C); 131.295 (2C); 131.568 (1C); 148.104 (1C), 176.7 (1C); 181.843 (2C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
catalyst
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]([CH2:8][N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+]>[Pd].O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][C:11]([OH:13])=[O:12])=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN(CC(=O)O)CC(=O)O)C=C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
55 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for approximately 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through glass sinters
FILTRATION
Type
FILTRATION
Details
a 0.45 micron Millex filter
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Milli-Q® water (10 ml)
CUSTOM
Type
CUSTOM
Details
stored at -70° C. in 1 ml aliquots until further use

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
NC1=CC=C(CN(CC(=O)O)CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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